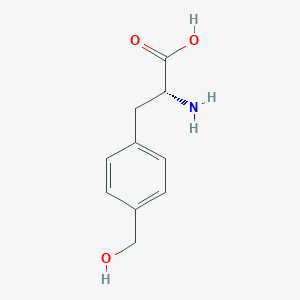

4-(Hydroxymethyl)-D-phenylalanine

Übersicht

Beschreibung

Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil. This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through a whole-cell biocatalytic process using Saccharomyces cerevisiae. This process involves the conversion of orotic acid to uridine 5’-monophosphate by redistributing the metabolic flux between glycolysis and the pentose phosphate pathway. Key factors affecting the production include the concentrations of sodium dihydrogen phosphate, magnesium chloride, and the pH level .

Industrial Production Methods: Industrial production of uridine 5’-monophosphate often involves fermentation using mutant strains of Corynebacterium ammoniagenes. These strains are resistant to growth inhibition by pyrimidine analogues and have reduced uridine degrading activity, leading to higher yields of uridine 5’-monophosphate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Uridin-5'-monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter die Koordination mit Metallionen wie Lanthaniden. Diese Reaktionen werden durch das Vorhandensein von kationischen und anionischen Mizellen beeinflusst, die die Stabilität und Bildung von Komplexen beeinflussen .

Häufige Reagenzien und Bedingungen: Die Koordinationsreaktionen finden typischerweise in wässrigen Lösungen bei physiologischem pH-Bereich (7,3-7,5) statt. Die Phosphatgruppe von Uridin-5'-monophosphat ist hauptsächlich an der Koordination mit Metallionen beteiligt .

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind stabile Komplexe von Uridin-5'-monophosphat mit Metallionen, die als biologische Sonden für Calcium- und Magnesiumionen verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Drug Development

The L form of 4-(Hydroxymethyl)-D-phenylalanine is utilized as an antihypertensive agent. It acts by modulating blood pressure through various mechanisms, making it a candidate for further development in hypertension therapies .

Bradykinin B1 Receptor Antagonists

The D form of this compound serves as an intermediate in the synthesis of bradykinin B1 receptor antagonists. These antagonists have potential applications in treating conditions linked to excessive bradykinin activity, such as inflammation and pain .

Synthesis of Bioactive Molecules

This compound is noted for its role in synthesizing various bioactive molecules. Its unique hydroxymethyl group allows for modifications that can enhance the biological activity of derived compounds. This feature is particularly useful in developing new therapeutic agents .

Phenylketonuria (PKU) Research

Research into phenylketonuria, a metabolic disorder caused by phenylalanine hydroxylase deficiency, has highlighted the importance of large neutral amino acids (LNAAs) like this compound. These compounds can help manage blood phenylalanine levels by competing with phenylalanine for transport across the blood-brain barrier, potentially improving cognitive function in affected individuals .

Case Study: Pharmacological Evaluation

A study evaluated the pharmacological properties of this compound derivatives, revealing promising results against specific targets such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes. The derivatives showed significant inhibitory activity, suggesting their potential as therapeutic agents .

Case Study: Synthesis Techniques

Innovative synthesis methods for producing optically active forms of this compound have been developed, enhancing yield and purity. Techniques such as enzymatic reduction and chemical transformations have been explored to optimize production processes for pharmaceutical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Antihypertensive Drug Development | L form used as an antihypertensive agent | Regulation of blood pressure |

| Bradykinin B1 Receptor Antagonists | D form as an intermediate | Treatment of inflammation and pain |

| Biochemical Research | Synthesis of bioactive molecules | Development of new therapeutic agents |

| PKU Management | Competes with phenylalanine | Improved cognitive function |

| DPP-4 Inhibitor Development | Derivatives show inhibitory activity | Management of type 2 diabetes |

Wirkmechanismus

Uridine 5’-monophosphate exerts its effects through various molecular targets and pathways:

Enzymatic Reactions: It is converted into uridine 5’-diphosphate and other pyrimidine nucleotides by enzymes such as UMP-CMP kinase and soluble calcium-activated nucleotidase 1.

Metabolic Pathways: Uridine 5’-monophosphate participates in the pyrimidine metabolism pathway, where it is degraded into uridine and uracil by nucleotidases and uridine phosphorylases.

Vergleich Mit ähnlichen Verbindungen

Uridin-5'-monophosphat ist einzigartig unter den Pyrimidinribonukleosidmonophosphaten aufgrund seiner spezifischen Struktur und Funktion. Ähnliche Verbindungen umfassen:

Cytidin-5'-monophosphat: Ein weiteres Pyrimidinnukleotid, das an der RNA-Synthese beteiligt ist.

Thymidin-5'-monophosphat: Ein Nukleotid, das bei der DNA-Synthese verwendet wird.

Adenosin-5'-monophosphat: Ein Purinnukleotid, das an der Energieübertragung und Signaltransduktion beteiligt ist.

Uridin-5'-monophosphat zeichnet sich durch seine Rolle sowohl in der RNA-Synthese als auch in verschiedenen Stoffwechselwegen aus, was es zu einer vielseitigen und essentiellen Verbindung in biologischen Systemen macht .

Biologische Aktivität

4-(Hydroxymethyl)-D-phenylalanine (4-HMDP) is an amino acid derivative with significant potential in various biological and pharmacological applications. This article explores the biological activity of 4-HMDP, including its metabolic pathways, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

4-HMDP is a hydroxymethyl-substituted derivative of phenylalanine. Its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways and biological functions.

Metabolism of 4-HMDP

The metabolism of 4-HMDP is closely related to that of phenylalanine. Phenylalanine is metabolized via several pathways, leading to the production of important neurotransmitters and other metabolites. 4-HMDP can be involved in similar metabolic processes, potentially affecting levels of tyrosine and other downstream products.

Key Metabolic Pathways

- Phenylalanine Hydroxylation : The conversion of phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (BH4) as a cofactor. Disruptions in this pathway can lead to elevated levels of phenylalanine, which has been observed in various conditions, including COVID-19 and HIV co-infections .

- Tyrosine Production : Tyrosine, derived from phenylalanine, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The availability of 4-HMDP may influence these neurotransmitter levels through its effects on phenylalanine metabolism.

Pharmacological Effects

Research indicates that 4-HMDP has several pharmacological properties that may be beneficial in clinical settings.

Bradykinin Receptor Antagonism

The D-form of 4-HMDP serves as an intermediate for developing bradykinin B1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions characterized by excessive bradykinin activity, such as certain inflammatory diseases .

Study on Phenylalanine Metabolism

A study highlighted the correlation between elevated serum phenylalanine levels and COVID-19 severity. This research indicated that individuals with co-existing HIV infections exhibited disrupted phenylalanine metabolism, suggesting that compounds like 4-HMDP could play a role in modulating these metabolic disturbances .

Incorporation Studies

In studies involving plant species such as Piper tuberculatum, L-phenylalanine was shown to be incorporated into various alkaloids through enzymatic pathways. Although these studies primarily focused on L-phenylalanine, they provide insights into how derivatives like 4-HMDP might participate in similar biosynthetic processes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antihypertensive Effects | Potentially lowers blood pressure through modulation of vascular function. |

| Neurotransmitter Precursor | Influences levels of dopamine and norepinephrine through metabolic pathways. |

| Bradykinin Antagonism | May inhibit excessive bradykinin activity linked to inflammation. |

| Metabolic Modulation | Affects phenylalanine metabolism, potentially alleviating metabolic disorders. |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.